molecular formula C19H22N2O5S B2479429 3-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 867042-36-2

3-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No. B2479429
CAS RN: 867042-36-2
M. Wt: 390.45
InChI Key: AGKCEIOVQMSNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.45. The purity is usually 95%.
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Scientific Research Applications

1. Structural Analysis and Tautomerism

The study of NH-pyrazoles, including derivatives similar to 3-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole, has revealed insights into their structural characteristics and tautomerism. These compounds, depending on their molecular structure, can form complex patterns of hydrogen bonds, exhibiting unique tautomeric properties in both solution and solid states (Cornago et al., 2009).

2. Cytotoxicity and Enzyme Inhibition

Research on polymethoxylated-pyrazoline benzene sulfonamides, closely related to the compound , has shown that these derivatives exhibit cytotoxic activities on tumor and non-tumor cell lines. They also demonstrate inhibitory effects on carbonic anhydrase isoenzymes, which are significant in various physiological processes (Kucukoglu et al., 2016).

3. Crystallography and Molecular Structure

Studies involving compounds similar to this compound focus on their crystallographic properties. These studies provide valuable insights into the molecular structure, tautomerism, and hydrogen bonding patterns, contributing to a better understanding of their chemical behavior (Kumarasinghe et al., 2009).

4. Medicinal Chemistry and Drug Discovery

Pyrazole derivatives have been explored for their potential in novel drug discovery, with studies investigating their synthesis and biological properties. These include antioxidant, anti-breast cancer, and anti-inflammatory activities, demonstrating their significance in medicinal chemistry (Thangarasu et al., 2019).

5. Antidepressant Activities

Research on 3,5-diphenyl-2-pyrazoline derivatives, related to the compound of interest, has evaluated their antidepressant activities. Specific substituents on the pyrazoline ring have been found to influence their effectiveness in reducing immobility times in animal models, highlighting their potential in mental health treatment (Palaska et al., 2001).

6. Corrosion Inhibition

Pyrazole derivatives have been studied for their potential as corrosion inhibitors for metals in acidic environments. Their efficiency in protecting materials like steel highlights their practical applications in industrial settings (Yadav et al., 2016).

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-24-15-7-5-6-14(10-15)17-12-16(20-21(17)27(4,22)23)13-8-9-18(25-2)19(11-13)26-3/h5-11,17H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKCEIOVQMSNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)OC)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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